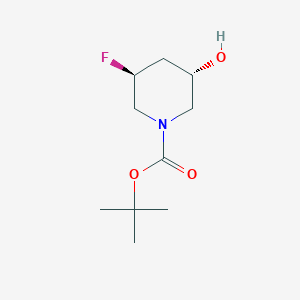

Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Description

Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a fluorine atom at the 3S position and a hydroxyl group at the 5S position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is widely employed as a chiral intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules where stereochemistry and substituent effects are critical. The fluorine atom introduces electronegativity and metabolic stability, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions. Structural studies of related compounds (e.g., crystallographic data in and ) highlight the role of substituents in molecular packing and conformational preferences .

Properties

IUPAC Name |

tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other suitable oxidants.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium azide (NaN₃), thiourea

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom with an amine could produce an amino derivative.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate exhibit neuroprotective properties. For instance, studies have shown that related piperidine derivatives can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. This compound may also function as an acetylcholinesterase inhibitor, enhancing cholinergic signaling and potentially improving cognitive functions in neurodegenerative conditions .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit certain enzymes involved in disease processes. For example, it has shown potential as a β-secretase inhibitor, which is relevant in the context of Alzheimer's disease treatment . Additionally, its structural analogs have been explored for their capacity to modulate neurotransmitter levels, thus influencing mood and behavior.

Therapeutic Candidates for Neurological Disorders

This compound is being investigated as a lead compound for developing treatments for various neurological disorders due to its favorable pharmacological profile. The ability to cross the blood-brain barrier makes it particularly appealing for central nervous system applications.

Synthesis of Derivatives

The synthesis of this compound can lead to the development of various derivatives with tailored biological activities. Researchers are exploring modifications to enhance potency and selectivity against specific targets within the brain .

Case Study 1: Neuroprotective Mechanism

In a controlled study involving astrocyte cultures exposed to amyloid-beta peptides, this compound demonstrated a significant reduction in cell death due to its antioxidant properties and ability to modulate inflammatory responses .

Case Study 2: Cognitive Enhancement

A study examining the effects of similar compounds on cognitive function in animal models showed that administration of this compound resulted in improved memory retention and learning capabilities compared to control groups treated with standard cholinesterase inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small size enhance metabolic stability and reduce basicity compared to hydroxyl groups. For example, the target compound’s fluorine at C3 may confer greater oxidative stability than the hydroxylated analog in .

- Amino Group: Amino-substituted derivatives (e.g., and ) exhibit higher reactivity, enabling nucleophilic substitutions or cross-coupling reactions in API synthesis .

Stereochemical Considerations

- Diastereomers like (3R,5S)-3-fluoro-5-hydroxypiperidine () exhibit distinct physicochemical profiles. For instance, altered hydrogen-bonding patterns or crystal packing (as seen in and ) may affect solubility or melting points .

- The (3S,5S) configuration in the target compound is critical for binding to chiral receptors in drug candidates, whereas stereoisomers may lack bioactivity .

Crystallographic Insights

- Hydrogen bonding dominates the crystal structures of hydroxyl-containing analogs (e.g., ’s 10-membered ring via O–H···O interactions). In contrast, fluorine’s weaker hydrogen-bonding capacity may lead to less dense packing .

- SHELX software () has been pivotal in resolving these structures, confirming stereochemistry and substituent effects .

Notes

- Synthetic Relevance : The Boc group’s stability under basic conditions makes these compounds versatile for multi-step syntheses.

Biological Activity

Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with related compounds.

- Molecular Formula : CHFNO

- Molecular Weight : 219.26 g/mol

- CAS Number : 2413846-81-6

The compound features a tert-butyl group, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the piperidine ring, which significantly influences its biological properties .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Using appropriate precursors to construct the piperidine framework.

- Introduction of Functional Groups : Selective fluorination and hydroxylation at specific positions on the ring.

- Carboxylate Esterification : Converting the carboxylic acid to its tert-butyl ester form.

These methods highlight the versatility of synthetic strategies available for producing this compound, which is crucial for its application in medicinal chemistry.

Pharmacological Properties

This compound has been investigated for various pharmacological properties:

- Inhibition Studies : The compound shows potential as an inhibitor of acetyl-CoA carboxylase (ACC), which is relevant in metabolic disorders such as obesity and dyslipidemia .

- Antibacterial Activity : Preliminary studies indicate that derivatives of piperidine structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria . The binding affinity and activity against biological targets are crucial for understanding its pharmacodynamics.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound. Below is a summary table comparing this compound with related piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at C3, Hydroxyl at C5 | Potential ACC inhibitor |

| Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Hydroxyl at C4 | Antibacterial properties |

| Tert-butyl (3R,4R)-3-amino-5-fluoropiperidine-1-carboxylate | Amino group at C3 | Neuroactive compounds |

This table illustrates how variations in substituent placement and stereochemistry can significantly affect biological activity and chemical reactivity .

Case Studies and Research Findings

Recent research has focused on elucidating the pharmacological profile of this compound. A notable study demonstrated its potential as an ACC inhibitor, indicating a pathway for therapeutic applications in metabolic disorders. The study also highlighted the importance of structural modifications in enhancing biological efficacy .

Furthermore, interaction studies have shown that this compound exhibits favorable binding characteristics with various enzymes and receptors involved in metabolic pathways. These findings suggest that further exploration could lead to the development of novel therapeutics targeting metabolic diseases and bacterial infections.

Q & A

Q. Emergency Measures :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Question: How does the tert-butyl group influence the reactivity of the piperidine core in downstream reactions?

Methodological Answer:

The tert-butyl group:

- Steric Shielding : Protects the piperidine nitrogen from electrophilic attack, enabling selective functionalization at the 3- and 5-positions .

- Electronic Effects : Electron-donating nature stabilizes intermediates during nucleophilic substitution or oxidation .

- Deprotection Kinetics : Boc removal with TFA proceeds faster in fluorinated analogs due to increased electrophilicity .

Case Study : demonstrates tert-butyl protection enables selective coupling of benzo[d][1,3]dioxol-5-yloxy groups without side reactions .

Basic Question: What purification methods are effective for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradients of EtOAc/hexanes (30–90%) to separate diastereomers .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/heptane) for high recovery of crystalline product .

- HPLC : Preparative reverse-phase C18 columns for final purity (>98%) .

Yield Optimization : reports 85% yield after chromatographic purification .

Advanced Question: What computational tools aid in predicting the metabolic stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts oxidation sites (e.g., hydroxyl group) using HOMO/LUMO energy gaps .

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to assess metabolic pathways .

- Software : Use Schrödinger Suite or Gaussian for in silico ADME profiling .

Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.